- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25

Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

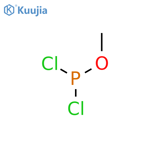

92611-10-4 structure

Nome do Produto:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE

- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

- methoxy N,N,N',N'-tetraisopropylphosphordiamidite

- methyl N,N,N',N'-tetraisopropylphosphordiamidite

- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite

- methyl tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)methoxyphosphine

- Bis(diisopropylamino)methoxyphosphine;

- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)

- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite

- 92611-10-4

- SCHEMBL631105

- AKOS024375420

- G78188

- DTXSID40352994

- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite

- bis(diisopropylamino) methoxyphosphine

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester

- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite

- DB-009762

- starbld0015074

- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%

- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine

-

- MDL: MFCD00451020

- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

- Chave InChI: YFYBXOIQXOOUCI-UHFFFAOYSA-N

- SMILES: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Propriedades Computadas

- Massa Exacta: 278.21200

- Massa monoisotópica: 262.21740061g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 7

- Complexidade: 172

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 15.7Ų

- Contagem de Tautomeros: nothing

- XLogP3: 3.6

Propriedades Experimentais

- Cor/Forma: liquid

- Densidade: 0.915 g/mL at 25 °C(lit.)

- Ponto de ebulição: 74-75 °C/0.45 mmHg(lit.)

- Ponto de Flash: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >

- Índice de Refracção: n20/D 1.461(lit.)

- PSA: 42.59000

- LogP: 3.97850

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NA 1993 / PGIII

- WGK Alemanha:3

- Código da categoria de perigo: 14-36/37/38

- Instrução de Segurança: 7-26-36

- CÓDIGOS DA MARCA F FLUKA:10

-

Identificação dos materiais perigosos:

- Frases de Risco:R14; R36/37/38

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Dados aduaneiros

- CÓDIGO SH:2929909090

- Dados aduaneiros:

China Customs Code:

2929909090Overview:

2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 100mg |

¥0.0 | 2023-07-10 | |

| 1PlusChem | 1P003SHS-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$113.00 | 2024-04-20 | |

| 1PlusChem | 1P003SHS-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$178.00 | 2024-04-20 | |

| Aaron | AR003SQ4-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 5g |

$100.00 | 2025-02-12 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 5g |

¥775.0 | 2024-07-19 | |

| 1PlusChem | 1P003SHS-1g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 1g |

$60.00 | 2024-04-20 | |

| Aaron | AR003SQ4-250mg |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 250mg |

$15.00 | 2025-02-12 | |

| A2B Chem LLC | AB76096-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$194.00 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 5g |

¥1181.16 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |

92611-10-4 | 5g |

¥1,091.00 | 2023-07-10 |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

Referência

- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether

Referência

- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4

Synthetic Routes 6

Condições de reacção

Referência

- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt

Referência

- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Routes 8

Condições de reacção

Referência

- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

Referência

- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

Referência

- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt

Referência

- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Solvents: Chloroform ; 10 min, rt

Referência

- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Routes 13

Condições de reacção

Referência

- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C

Referência

- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Diethyl ether

Referência

- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Routes 16

Condições de reacção

Referência

- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Literatura Relacionada

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Produtos relacionados

- 258823-39-1(2-Mercapto-2-methyl-1-pentanol)

- 2649082-09-5(2-(2-isocyanatoethyl)-3-(trifluoromethyl)pyridine)

- 2248270-52-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiolane-2-carboxylate)

- 2098198-51-5((S)-(-)-Dropropizine N,N-Dioxide)

- 2171820-15-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidooxy}propanoic acid)

- 2034420-76-1(N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide)

- 1518008-59-7(1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid)

- 1805450-40-1(3-(Aminomethyl)-2-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine)

- 608515-73-7(7-fluoroisoquinolin-5-amine)

- 2408965-41-1(Methyl 7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate)

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel